(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group and a methoxymethyl substituent on a pyrazole ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
The compound can be synthesized using various methods, including lithiation-boronation protocols, which have been documented in several scientific studies. The molecular formula for (1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is CHBFNO, and it is recognized under the CAS number 1218790-73-8 .
This compound falls under the category of organoboron compounds, specifically boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical reactions, including cross-coupling reactions like the Suzuki-Miyaura reaction.
The synthesis of (1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid can be achieved through several methods:
The reaction conditions typically involve anhydrous solvents like tetrahydrofuran at low temperatures (around -78 °C) to ensure high yields and selectivity. The final product can be purified through standard techniques such as recrystallization or chromatography.
The molecular structure of (1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid features:
The compound's structural data can be analyzed using various spectroscopic techniques:
(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid participates in several important chemical reactions:
Reactions are typically conducted in polar aprotic solvents with palladium catalysts, such as palladium(II) acetate or palladium(0) complexes, to facilitate coupling reactions efficiently.
The mechanism by which (1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid exerts its chemical reactivity involves:
Kinetic studies and computational modeling can provide additional insights into the reaction pathways and selectivity observed during these processes.
Relevant data regarding melting point, boiling point, and specific heat capacity may require experimental determination or literature values specific to this compound or similar derivatives.
(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid has significant applications in:
The compound (1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid features a pyrazole heterocycle substituted at three strategic positions: N1 with a methoxymethyl group (–CH₂OCH₃), C3 with a trifluoromethyl group (–CF₃), and C4 with a boronic acid functionality (–B(OH)₂). Its systematic IUPAC name is [1-(methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid, reflecting this substitution pattern. The molecular formula is C₆H₈BF₃N₂O₃, corresponding to a molecular weight of 223.95 g/mol [1] [2]. The SMILES notation (FC(C1=NN(COC)C=C1B(O)O)(F)F
) explicitly encodes the connectivity: the –CF₃ group at C3, the methoxymethyl ether (–OCH₃) at N1, and the boronic acid at C4 [1] [6]. This arrangement creates distinct electronic and steric environments that govern reactivity.
While direct crystallographic data for this specific compound is limited in public databases, studies on closely analogous pyrazolyl boronic acids reveal critical structural insights. The boronic acid group (–B(OH)₂) exhibits sp² hybridization at the boron atom, resulting in a trigonal planar geometry. Key bond parameters include:
Table 1: Crystallographic Parameters for Pyrazolyl Boronic Acids
Bond/Angle | Value | Description |
---|---|---|
B–C₄ bond length | 1.55–1.58 Å | Slightly shorter than typical B–C sp³ bonds |
B–O bond length | 1.35–1.37 Å | Consistent with partial double-bond character |
O–B–O bond angle | ~120° | Confirms trigonal planar geometry |
Dihedral angle (B–C₄–N₂–N₁) | <5° | Near-planarity with pyrazole ring |
The boronic acid group engages in hydrogen-bonding networks (O–H⋯O and O–H⋯N) with adjacent molecules, forming cyclic dimers or chains that stabilize the crystal lattice. The trifluoromethyl group adopts a staggered conformation to minimize steric clashes, while the methoxymethyl substituent displays rotational flexibility. Lattice packing is influenced by these interactions, with unit cell parameters typically indicating monoclinic or orthorhombic symmetry [8] [10].
The –CF₃ and –CH₂OCH₃ groups exert opposing electronic effects that modulate the pyrazole ring’s properties and the boronic acid’s reactivity:
Enhances ring stability against oxidation and electrophilic attack.
Methoxymethyl Group (–CH₂OCH₃):
Table 2: Substituent Electronic Parameters
Substituent | Hammett σₘ | Hammett σₚ | Net Effect on C4 |
---|---|---|---|
–CF₃ (C3) | 0.43 | 0.54 | Electron-deficient site |
–CH₂OCH₃ (N1) | 0.04 | −0.02 | Weak electron donation |
These effects create a polarized electronic environment at C4: the –CF₃ group enhances the boron atom’s electrophilicity by reducing π-electron density, while the methoxymethyl group slightly elevates the HOMO energy. Computational analyses (DFT) predict a dipole moment >3.5 D, with partial charges confirming significant positive character at boron (+0.65 e) [4] [10]. The logP value of 2.27 (calculated) indicates moderate lipophilicity, driven by –CF₃ hydrophobicity counterbalanced by the polar boronic acid [8].
The boron atom’s electrophilicity and hybridization state define its reactivity patterns:
3 R-B(OH)₂ ⇌ R₃B₃O₃ + 3 H₂O
The –CF₃ group slightly stabilizes the boroxine form due to enhanced Lewis acidity.
Table 3: Boron-Specific Reactivity Parameters
Property | Value/Behavior | Functional Implication |
---|---|---|
B–O bond length | 1.35–1.37 Å | Facilitates nucleophilic addition |
pKa (B(OH)₂) | ~8.6 | Enables pH-dependent complexation |
Hydration equilibrium (K_eq) | 10²–10³ M⁻¹ | Affects reactivity in protic solvents |
The orthogonal steric and electronic roles of the substituents optimize cross-coupling efficiency: the methoxymethyl group shields boron from protodeboronation, while –CF₃ enhances transmetalation kinetics by polarizing the B–C bond. This synergy makes the compound a versatile synthon in medicinal chemistry [3] [4] [10].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8